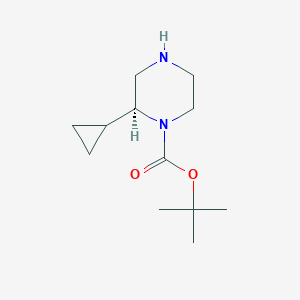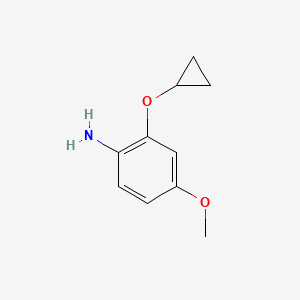
2-Cyclopropoxy-4-methoxyaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopropoxy-4-methoxyaniline is a chemical compound with the molecular formula C10H13NO2 and a molecular weight of 179.22 g/mol . It is used for research purposes.
Physical And Chemical Properties Analysis
2-Cyclopropoxy-4-methoxyaniline has a molecular weight of 179.22 g/mol . Other physical and chemical properties such as melting point, boiling point, and density are not available in the searched resources.Wissenschaftliche Forschungsanwendungen
-
Hybrid Material Development
- Field : Material Science
- Application Summary : A novel type of poly (2-methoxyaniline)@carbon black (P2MA@CB) was formulated by incorporating laboratory synthesized CB nanoparticles into pure P2MA . This hybrid material is promising for application in electrochemical sensing .
- Methods : The materials were characterized using X-ray photoelectron spectroscopy (XPS), X-ray diffraction (XRD), ultraviolet-visible spectroscopy (UV-vis), Fourier transform infrared spectroscopy (FTIR), transmission electron microscopy (TEM), thermogravimetric analysis (TGA) and electrochemically by cyclic voltammetry (CV) .
- Results : The optical study shows the P2MA@CB samples to be of nanosize. Besides, the CV results show that this nanomaterials exhibited high electroactivity .
-
Nonlinear Optics and Antimicrobial Applications
- Field : Material Science, Optics, Biomedical
- Application Summary : A new single crystal of cesium sulphate-doped 4-methoxyaniline (CS-4MOA) was obtained by the solvent evaporation approach . This crystal has applications in nonlinear optics and antimicrobial applications .
- Methods : The crystal was characterized using XRD, FTIR, SEM-EDAX, Ultraviolet–visible spectral study, TG/DTA, Vickers microhardness analysis, VSM analysis, impedance study, Z-scan technique, and SHG investigation .
- Results : The crystal was found to be transparent in the region of 330–1100 nm. It was stable up to 88 °C. The NLO parameters of CS-4MOA were computed by Z-scan technique. The existence of second order nonlinear optical susceptibility in CS-4MOA was confirmed by the SHG investigation .
-
Organic Chemistry - Basicity Alteration
- Field : Organic Chemistry
- Application Summary : The basicity of methoxyaniline compounds can be altered due to the ortho effect . This property is used in various chemical reactions and syntheses .
- Methods : The basicity of these compounds is studied using various chemical analysis techniques .
- Results : It was found that 2-methoxyaniline is more basic than 3-methoxyaniline .
-
Crystal Growth
- Field : Material Science
- Application Summary : Methoxyaniline compounds are used in the growth of single crystals, which have applications in many different areas of society .
- Methods : The crystals are grown using the solvent evaporation approach .
- Results : The grown crystals exhibit promising applications in nonlinear optics .
- Efficient Methylation of Anilines
- Field : Organic Chemistry
- Application Summary : Cyclometalated ruthenium complexes allow the effective methylation of anilines with methanol to selectively give N-methylanilines . This hydrogen autotransfer procedure proceeds under mild conditions (60 °C) in a practical manner (NaOH as base) .
- Methods : The methylation of anilines with methanol was achieved at elevated temperatures in the presence of either molecularly-defined complexes or heterogenous materials .
- Results : This method allows for the efficient methylation of anilines, which is regularly used to influence the lipophilicity of such compounds, thus making them more biologically accessible .
Eigenschaften
IUPAC Name |
2-cyclopropyloxy-4-methoxyaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-12-8-4-5-9(11)10(6-8)13-7-2-3-7/h4-7H,2-3,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOJWVBCGTLYZKU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N)OC2CC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropoxy-4-methoxyaniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

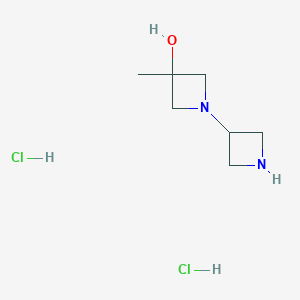
![6-Bromo-2-oxaspiro[3.3]heptane](/img/structure/B1378914.png)
![1-Amino-5-Boc-5-aza-spiro[2.4]heptane](/img/structure/B1378915.png)
![2-Boc-6-hydroxy-2-azabicyclo[2.2.2]octane](/img/structure/B1378916.png)
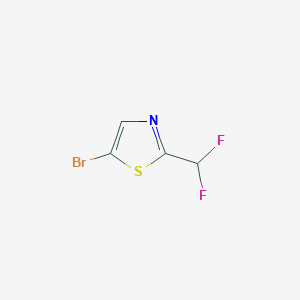
![8-Boc-2-oxo-8-azabicyclo[3.2.1]octane](/img/structure/B1378920.png)
![Benzyl 2-oxo-3-oxa-1,8-diazaspiro[5.5]undecane-8-carboxylate](/img/structure/B1378921.png)
![Benzyl 1-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B1378922.png)
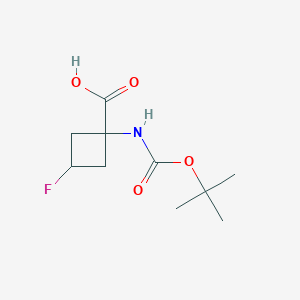
![Tert-butyl 3-oxo-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B1378926.png)
![6-Bromo-3-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1378930.png)
![2-Oxa-6-azaspiro[3.4]octane oxalate](/img/structure/B1378931.png)
![8-Bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1378932.png)
